molecular formula C9H15N3 B1485019 2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 2098084-67-2

2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No. B1485019
CAS RN: 2098084-67-2
M. Wt: 165.24 g/mol
InChI Key: QNDDROFXRKOASV-UHFFFAOYSA-N
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Description

“2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine” is a chemical compound that can be used for chemical probe synthesis . This trifunctional building block contains a light-activated diazirine, alkyne tag, and amine synthetic handle . When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .


Chemical Reactions Analysis

When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .

Scientific Research Applications

Drug Synthesis and Development

The core structure of 2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine is reminiscent of pyrazole, which is known for its prominence in pharmaceutical chemistry. Pyrazole derivatives are synthesized for their potential therapeutic applications, including antibacterial , antimycobacterial , anti-inflammatory , and antitumor activities . The but-3-en-1-yl side chain in this compound could be utilized to create novel drugs with improved pharmacokinetic properties.

Biological Target Modification

This compound could be used as a building block for ligands that target specific biological molecules. The amine linker allows for covalent modification of biological targets upon UV light-induced activation, which is useful in studying protein-ligand interactions and could have therapeutic implications .

properties

IUPAC Name

2-(1-but-3-enylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-3-6-12-8-9(4-5-10)7-11-12/h2,7-8H,1,3-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDDROFXRKOASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C=C(C=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine
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2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine
Reactant of Route 5
2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine
Reactant of Route 6
2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine

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